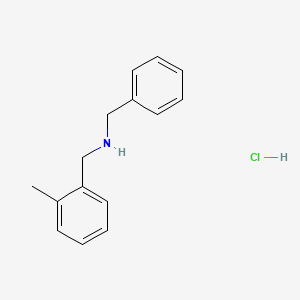

N-Benzyl-N-(2-methylbenzyl)amine hydrochloride

Description

N-Benzyl-N-(2-methylbenzyl)amine hydrochloride is a secondary amine hydrochloride derivative characterized by two benzyl groups substituted with methyl and hydrogen at specific positions. These compounds are typically synthesized via nucleophilic substitution or condensation reactions, followed by purification using column chromatography. Their hydrochloride salts enhance stability and solubility, making them suitable for pharmaceutical or catalytic applications .

Properties

IUPAC Name |

N-[(2-methylphenyl)methyl]-1-phenylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c1-13-7-5-6-10-15(13)12-16-11-14-8-3-2-4-9-14;/h2-10,16H,11-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRVOANAOWUUHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1054552-68-9 | |

| Record name | Benzenemethanamine, 2-methyl-N-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1054552-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism and Conditions

This method adapts the iminization-hydrogenation strategy described in U.S. Patent 6,476,268. The process involves two steps:

-

Iminization : Reacting 2-methylbenzylamine with benzaldehyde in a water-miscible solvent (e.g., methanol or ethanol) to form the corresponding imine. Unlike traditional approaches requiring azeotropic water removal, this method retains water, simplifying the workflow.

-

Hydrogenation : The imine intermediate is hydrogenated under H₂ gas (10–50 bar) using a palladium-on-carbon (Pd/C) catalyst at 25–50°C. The resulting N-benzyl-N-(2-methylbenzyl)amine is then treated with hydrochloric acid to yield the hydrochloride salt.

Key Reaction Parameters

Advantages and Limitations

-

Advantages :

-

Eliminates solvent-switching steps by using a single water-miscible solvent.

-

High stereochemical retention due to mild hydrogenation conditions.

-

-

Limitations :

-

Requires specialized equipment for high-pressure hydrogenation.

-

Residual palladium contamination necessitates post-reaction purification.

-

Catalytic Bromination-Amination Sequence

Process Overview

Adapted from CN102050749B, this method employs catalytic bromination followed by amination:

-

Bromination : Aromatic bromination of a ketone precursor (e.g., acetophenone derivatives) using brominating agent C₅H₅N·HBr·Br₂ and catalyst 4-bromide in sherwood oil.

-

Amination : The brominated intermediate reacts sequentially with benzylamine and 2-methylbenzylamine under basic conditions (Na₂CO₃) to introduce both benzyl groups.

-

Salt Formation : Treatment with HCl precipitates the hydrochloride salt.

Key Reaction Parameters

Industrial Scalability

-

Sherwood oil (a petroleum ether fraction) enables solvent recovery, reducing costs.

-

The bromination-amination sequence avoids toxic solvents, aligning with green chemistry principles.

Direct Alkylation of Ammonia

Challenges

-

Regioselectivity : Over-alkylation risks generating tertiary amines.

-

Purification : Column chromatography is often required to isolate the secondary amine.

Comparative Analysis of Methods

Cost-Benefit Considerations

-

Reductive Amination : Higher catalyst costs (Pd/C) but superior purity.

-

Bromination-Amination : Optimal for large-scale production due to solvent recovery and high yield.

-

Direct Alkylation : Limited to small batches due to purification challenges.

Emerging Trends and Recommendations

Catalytic Innovations

Recent advances in Earth-abundant catalysts (e.g., nickel complexes) could reduce reliance on palladium in hydrogenation.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(2-methylbenzyl)amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: Benzaldehyde and 2-methylbenzaldehyde.

Reduction: Benzylamine and 2-methylbenzylamine.

Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₅H₁₈ClN

- Molecular Weight : 247.77 g/mol

- CAS Number : 76122-58-2

This compound features a benzyl group and a 2-methylbenzyl moiety, which contribute to its unique chemical properties and biological activities.

Medicinal Chemistry

N-Benzyl-N-(2-methylbenzyl)amine hydrochloride has been investigated for its role as a pharmacological agent. Research indicates that compounds with similar structures can act as agonists for the 5-HT2A receptor, which is implicated in various psychiatric disorders such as schizophrenia and depression . The substitution of the benzyl group enhances binding affinity, making it a candidate for further development in psychopharmacology.

Synthesis of Bioactive Compounds

The compound serves as an intermediate in synthesizing other bioactive molecules. For instance, it can be utilized in the preparation of derivatives that exhibit vasodilatory effects, similar to nicardipine, which is used in treating hypertension and angina . The synthetic routes often involve catalytic bromination and amination processes, leading to high yields and purity .

Case Study 1: Synthesis of Vasodilators

A notable application of this compound is its use in synthesizing 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine derivatives. These compounds have demonstrated significant vasodilatory effects and are being explored for their potential in treating cerebral insufficiency .

Case Study 2: Psychopharmacological Research

Research into the structure-activity relationship (SAR) of N-benzyl-substituted phenethylamines has shown that modifications at the N-benzyl position can significantly enhance receptor affinity and functional activity at the 5-HT2A receptor. Compounds derived from this compound have been shown to exhibit potent agonistic properties, suggesting their potential therapeutic applications in treating mood disorders .

Mechanism of Action

The mechanism of action of N-Benzyl-N-(2-methylbenzyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl) generally reduce reaction yields compared to electron-donating groups (e.g., OCH₃), likely due to steric hindrance or reduced nucleophilicity .

- Fluorinated derivatives (e.g., 243c, 242d) exhibit lower yields (10–61%), attributed to challenges in controlling regioselectivity during fluorination .

Spectroscopic and Structural Differences

NMR and IR Data :

- ¹H NMR : Methyl groups (e.g., 2-methylbenzyl) exhibit upfield shifts (~δ 2.3–2.5 ppm) compared to chlorobenzyl derivatives (δ 4.5–5.0 ppm for benzylic protons) .

- ¹⁹F NMR : Fluorinated analogs (e.g., 242d) show distinct signals at δ -210 to -220 ppm, confirming successful fluorination .

- IR : All compounds display N–H stretches (~3300 cm⁻¹) and C–Cl/C–F vibrations (750–600 cm⁻¹) .

The hydrochloride salt typically forms ionic lattices, enhancing thermal stability .

Biological Activity

N-Benzyl-N-(2-methylbenzyl)amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and other relevant biological properties.

Chemical Structure and Properties

This compound is characterized by its unique amine structure, which contributes to its biological activities. The compound can be represented as follows:

- Chemical Formula : C15H18ClN

- Molecular Weight : 255.77 g/mol

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, a study reported that this compound induced cell cycle arrest and apoptosis in U937 cells, a human histiocytic lymphoma cell line.

The mechanism by which this compound exerts its antiproliferative effects involves several key processes:

- Cell Cycle Arrest : The compound was shown to induce G2/M phase arrest, leading to inhibited cell proliferation. Flow cytometry analysis revealed an increase in the percentage of cells in the G2/M phase following treatment with the compound.

- Induction of Apoptosis : Morphological changes indicative of apoptosis were observed, including chromatin condensation and nuclear fragmentation. The percentage of sub-G1 phase cells increased significantly, confirming apoptosis induction.

- Regulation of Cell Cycle Proteins : Treatment with the compound resulted in decreased levels of cyclin-dependent kinases (Cdk2 and Cdc2) and an increase in the Cdk inhibitor p21WAF1/CIP1, suggesting a regulatory role in cell cycle progression.

In Vitro Studies

A comprehensive study evaluated the effects of this compound on U937 cells using various concentrations. The results are summarized in Table 1.

| Concentration (μg/ml) | % Cell Proliferation Inhibition | % Cells in G2/M Phase | % Sub-G1 Phase Cells |

|---|---|---|---|

| 0 | 0 | 21.16 | 5.00 |

| 25 | >38% | 30.87 | 12.00 |

| 50 | >63% | 41.66 | 25.00 |

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy of this compound in animal models of cancer. Preliminary results indicated that treatment with this compound led to reduced tumor growth and improved survival rates in treated groups compared to controls.

Additional Biological Activities

Beyond its antiproliferative effects, this compound has been investigated for other biological activities:

- Anti-inflammatory Properties : Research suggests that this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, indicating potential therapeutic applications in inflammatory diseases.

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Q & A

Q. What synthetic strategies are effective for preparing N-Benzyl-N-(2-methylbenzyl)amine hydrochloride, particularly regarding amine protection and deprotection?

- Methodological Answer : A robust approach involves using 2,5-dimethylpyrrole as a doubly protected amine intermediate, synthesized via reaction with acetonylacetone. This strategy is stable under strong bases (e.g., Grignard reagents) and reducing conditions. Deprotection is achieved using hydroxylamine hydrochloride (NHOH·HCl) under mild acidic conditions, avoiding side reactions common with phthalimide or carbamate protections . For N-alkylation steps, gold-catalyzed reductive amination (e.g., Pt/C with HCOH/EtN) can minimize debromination and improve yield .

Q. How can researchers ensure the purity and structural integrity of this compound?

- Methodological Answer : Quantitative H NMR (qNMR) with ethyl paraben as an internal standard is recommended for purity assessment, as validated for biogenic amine hydrochlorides. For structural confirmation, combine LC-MS (to detect trace impurities) and elemental analysis (C, H, N, Cl). Chromatographic purification (e.g., silica gel column with CHCl/MeOH gradients) is critical to separate byproducts like debrominated amines .

Q. What solvents and reaction conditions optimize the recrystallization of this hydrochloride salt?

- Methodological Answer : Recrystallization from ethanol/ethyl acetate (1:3 v/v) at low temperatures (0–5°C) yields high-purity crystals. Slow cooling minimizes co-precipitation of impurities. For hygroscopic batches, anhydrous acetone with trace HCl gas can enhance crystal stability .

Advanced Research Questions

Q. How do stereochemical challenges in this compound synthesis impact biological activity, and what enantioselective methods address this?

- Methodological Answer : Chiral resolution via (S)-tert-butylsulfinamide auxiliary-mediated asymmetric synthesis can yield enantiopure products. For example, dynamic kinetic resolution under Pd/C catalysis achieves >90% enantiomeric excess (ee). Stereochemical purity is critical, as racemic mixtures may exhibit off-target receptor interactions (e.g., arylcyclohexylamine analogs) .

Q. What are the stability limitations of this compound under strongly basic or oxidative conditions?

- Methodological Answer : The compound is stable in acidic and neutral conditions but degrades in pH > 10 due to benzyl group cleavage. Oxidative stability tests (e.g., HO/Fe) show rapid decomposition, necessitating inert atmospheres (N) during reactions. Stabilizers like BHT (0.1% w/w) can prolong shelf life in DMSO stocks .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from impurity profiles (e.g., residual Pd in catalytic synthesis) or solvent artifacts. Cross-validate bioassay results using orthogonal assays (e.g., SPR for receptor binding vs. cell-based cAMP assays). Batch-specific HPLC-UV/HRMS analysis (e.g., 90% acetonitrile/0.1% TFA gradient) identifies confounding contaminants .

Q. What computational models predict the compound’s interaction with neurological targets (e.g., NMDA receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) using cryo-EM structures of NMDA receptors (PDB: 7EOT) can map binding affinities. Key interactions include π-π stacking with Phe114 and salt bridges via the hydrochloride moiety. Validate predictions with SPR or radioligand displacement assays .

Methodological Reference Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.